molecular formula C6H5BrOS B13559537 2-(5-Bromothiophen-3-yl)acetaldehyde

2-(5-Bromothiophen-3-yl)acetaldehyde

Cat. No.: B13559537
M. Wt: 205.07 g/mol
InChI Key: UNOVNXLJUQVCDX-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-3-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrOS and a molecular weight of 205.07 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to an acetaldehyde group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-3-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method includes the bromination of 3-thiopheneacetic acid using N-bromosuccinimide (NBS) in chloroform under inert atmosphere conditions . The resulting 5-bromo-3-thiopheneacetic acid is then subjected to formylation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-3-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(5-Bromothiophen-3-yl)acetic acid.

    Reduction: 2-(5-Bromothiophen-3-yl)ethanol.

    Substitution: 2-(5-Methoxythiophen-3-yl)acetaldehyde.

Scientific Research Applications

2-(5-Bromothiophen-3-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-3-yl)acetaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chlorothiophen-3-yl)acetaldehyde
  • 2-(5-Fluorothiophen-3-yl)acetaldehyde
  • 2-(5-Iodothiophen-3-yl)acetaldehyde

Uniqueness

2-(5-Bromothiophen-3-yl)acetaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. Bromine is a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions in biological and chemical systems.

Properties

Molecular Formula

C6H5BrOS

Molecular Weight

205.07 g/mol

IUPAC Name

2-(5-bromothiophen-3-yl)acetaldehyde

InChI

InChI=1S/C6H5BrOS/c7-6-3-5(1-2-8)4-9-6/h2-4H,1H2

InChI Key

UNOVNXLJUQVCDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CC=O)Br

Origin of Product

United States

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